1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the empirical formula C6H7N3O2 . It has a molecular weight of 153.14 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound is O=C(C1=CN(C2CC2)N=N1)O . The InChI is 1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11) .Physical And Chemical Properties Analysis
The compound is solid in form . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Crystal and Molecular Structures
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives demonstrate interesting crystal and molecular structures, often forming supramolecular chains in the solid state due to hydrogen bonding and other interactions. For example, Boechat et al. (2010) and Boechat et al. (2016) have examined the crystal structures of related triazole derivatives, noting significant delocalization of π-electron density and the formation of supramolecular chains through hydrogen bonding (Boechat et al., 2010), (Boechat et al., 2016).
Synthesis and Modification
The synthesis of derivatives of this compound and their applications in preparing biologically active compounds and peptidomimetics have been explored. Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol to create protected versions of this triazole amino acid, useful in the synthesis of HSP90 inhibitors (Ferrini et al., 2015).
Anticancer Activity Screening
This compound derivatives have been synthesized for anticancer activity screening. Pokhodylo et al. (2021) obtained a compound via the Dimroth reaction and amidation, which was selected from a triazole-4-carboxamide library for anticancer screening (Pokhodylo et al., 2021).
Antimicrobial Activity
Research has also been conducted on the antimicrobial activity of this compound derivatives. Holla et al. (2005) synthesized triazole derivatives and screened them for antimicrobial properties, demonstrating their potential in addressing various microbial threats (Holla et al., 2005).
Properties
IUPAC Name |
1-cyclopropyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVWQZNYJKJEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188375-37-2 |
Source
|
Record name | 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.